![molecular formula C19H15FN4O2S B2865778 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 848763-42-8](/img/structure/B2865778.png)
1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
Scientific Research Applications
Anticancer Activity
The indole scaffold is a common feature in many synthetic drug molecules and binds with high affinity to multiple receptors, which is useful in developing new therapeutic agents . Given the structural similarity, 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could be explored for its potential anticancer properties, possibly acting on specific pathways or receptors associated with cancer cell proliferation.
Antimicrobial Activity
Indole derivatives have been recognized for their antimicrobial properties. This compound, with its indole and quinoxaline components, could be investigated for its efficacy against a range of microbial pathogens, including bacteria and fungi .
Antiviral Activity
Research has shown that certain indole derivatives possess antiviral activities, particularly against RNA and DNA viruses . The compound could be synthesized and tested for its ability to inhibit viral replication in various viral models.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is another area of interest. The compound could be assessed for its effectiveness in reducing inflammation, which is a key factor in many chronic diseases .
Antioxidant Activity
Indole derivatives are also known for their antioxidant properties. This compound could be studied for its capacity to neutralize free radicals and protect cells from oxidative stress .
Neuroprotective Activity
Given the biological activity of indole derivatives in the central nervous system, there is a possibility that 1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could exhibit neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTZFFCMSATBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
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